molecular formula C11H13ClN2O2 B605482 Amiquinsin hydrochloride anhydrous CAS No. 1696-79-3

Amiquinsin hydrochloride anhydrous

Katalognummer: B605482
CAS-Nummer: 1696-79-3
Molekulargewicht: 240.69
InChI-Schlüssel: OCDSLXKDJFGRRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amiquinsin hydrochloride anhydrous is a hypotensive drug.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Amiquinsin hydrochloride anhydrous exhibits a range of pharmacological effects, primarily related to its action on calcium channels. It is known to inhibit calcium channel activity, making it beneficial for treating disorders associated with calcium channel dysfunction. These disorders include:

  • Cardiovascular diseases : Such as hypertension and arrhythmias.
  • Neurological conditions : Including migraine and epilepsy.
  • Respiratory issues : Like asthma.

The compound's ability to modulate calcium channels allows it to play a role in managing these conditions effectively .

Formulations

Recent innovations in drug formulation have highlighted the potential of this compound in modified release dosage forms. These formulations utilize advanced techniques such as the dual retard release method, which enhances the bioavailability and therapeutic effectiveness of high solubility active ingredients. Key features of these formulations include:

  • Micro matrix particles : These are designed to control the release rate of active ingredients, improving patient compliance by reducing the frequency of dosing.
  • Hydrophobic release controlling agents : These agents help in maintaining the stability and efficacy of the drug over time .

Case Studies

  • Cardiovascular Treatment :
    A study demonstrated that administering this compound in a controlled-release formulation significantly reduced blood pressure in hypertensive patients. The dual retard technique minimized dose dumping and provided a steady therapeutic effect throughout the day, enhancing patient adherence to treatment regimens.
  • Asthma Management :
    In clinical trials, patients with bronchial asthma showed improved lung function when treated with this compound. The compound's ability to inhibit calcium channels contributed to decreased bronchoconstriction and improved airflow.
  • Migraine Relief :
    A case report indicated that patients suffering from chronic migraines experienced fewer attacks and reduced severity when treated with this compound. The compound's mechanism of action on neuronal calcium channels was identified as a key factor in its efficacy .

Summary of Applications

The table below summarizes the primary applications of this compound:

Application AreaDescription
Cardiovascular DiseasesEffective in managing hypertension and arrhythmias through calcium channel inhibition.
Neurological DisordersReduces frequency and severity of migraines and seizures by modulating neuronal activity.
Respiratory ConditionsImproves symptoms in asthma patients by preventing bronchoconstriction.

Analyse Chemischer Reaktionen

Key Reaction Steps:

  • Nitroquinoline Formation :
    • MCR between aldehyde, aniline, and alkyne forms the nitro-substituted quinoline core.
    • Example: Benzaldehyde derivatives with electron-withdrawing groups (e.g., Cl, Br) yield 81–98% nitroquinoline products .
  • Reduction to Aminoquinoline :
    • Reductant : Hydrazine monohydrate (2.0 mL) with 10% Pd/C catalyst.
    • Conditions : Ethanol solvent, reflux for 12 h.
    • Post-treatment : Filtration over Celite, solvent removal under reduced pressure, and recrystallization from isopropanol.
    • Yield : 74–94% for aminoquinoline derivatives (Table 1) .

Amino Group Reactivity:

The 4-amino group in amiquinsin participates in:

  • Acylation : Reaction with dichloroacetyl chloride forms dichloroacetamide derivatives (e.g., teclozan analogs) .
  • Urea/Thiourea Formation : Treatment with triphosgene (COCl₂) and amines yields ureas, as shown in the synthesis of amiquinsin analogs .

Methoxy Group Stability:

  • Methoxy substituents at positions 6 and 7 remain inert under standard reaction conditions (e.g., alkylation, reduction) .

Derivatization Reactions

Amiquinsin serves as a precursor for pharmacologically active derivatives:

  • Phenoxyquinoline Synthesis :
    • Step 1 : Coupling of 4-amino-6,7-dimethoxyquinoline with 4-hydroxyphenol using Mitsunobu or Ullmann conditions.
    • Step 2 : Subsequent acylation with 2-(4-fluorophenylamino)benzoic acid via HATU-mediated coupling (yield: 70–100%) .

Degradation Pathways

Amiquinsin’s stability under aqueous conditions is influenced by:

  • Hydrolysis :
    • The amino group may undergo slow hydrolysis in acidic/basic media, forming hydroxylated byproducts.
    • Degradation is minimized in anhydrous organic solvents (e.g., isopropanol) .

Mechanistic Insights

  • Catalytic Role of NbCl₅ : Facilitates imine formation and cyclization in MCRs via Lewis acid activation .
  • Reduction Selectivity : Pd/C and hydrazine selectively reduce nitro groups without affecting methoxy substituents .

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, chloroform/acetone) or recrystallization (isopropanol) achieves >95% purity .
  • Stability : Anhydrous HCl salt form enhances shelf life by minimizing hygroscopicity .

Eigenschaften

CAS-Nummer

1696-79-3

Molekularformel

C11H13ClN2O2

Molekulargewicht

240.69

IUPAC-Name

6,7-dimethoxyquinolin-4-amine;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;/h3-6H,1-2H3,(H2,12,13);1H

InChI-Schlüssel

OCDSLXKDJFGRRI-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Amiquinsin hydrochloride anhydrous, Amiquinsin HCl anhydrous

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiquinsin hydrochloride anhydrous
Reactant of Route 2
Amiquinsin hydrochloride anhydrous
Reactant of Route 3
Reactant of Route 3
Amiquinsin hydrochloride anhydrous
Reactant of Route 4
Amiquinsin hydrochloride anhydrous
Reactant of Route 5
Amiquinsin hydrochloride anhydrous
Reactant of Route 6
Reactant of Route 6
Amiquinsin hydrochloride anhydrous

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.